molecular formula C16H18N2OS B3013634 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide CAS No. 2210137-55-4

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B3013634
CAS No.: 2210137-55-4
M. Wt: 286.39
InChI Key: UBGLZHIZLGIHAO-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to have various biochemical and physiological effects that make it a valuable tool for research in different fields.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex heterocyclic compounds is a foundational aspect of research involving "3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide." For instance, El-Meligie et al. (2020) discuss the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, showcasing the compound's utility in generating diverse heterocyclic structures with potential biological activity (El-Meligie et al., 2020).

Antiproliferative Activity

Another significant area of research is the investigation into the antiproliferative properties of compounds related to "this compound." van Rensburg et al. (2017) explored the structure-activity relationships of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, finding that specific modifications to the 3-amino and 2-aryl carboxamide functionalities could drastically affect their antiproliferative efficacy, suggesting the potential for designing targeted cancer therapies (van Rensburg et al., 2017).

Nonlinear Optical (NLO) Properties and Anticancer Activity

Jayarajan et al. (2019) synthesized compounds with potential nonlinear optical properties and explored their molecular docking analyses, highlighting the compounds' binding interactions with the colchicine binding site of tubulin, which may contribute to anticancer activity. This research underscores the compound's applications in developing materials with specific optical properties and therapeutic potential (Jayarajan et al., 2019).

Catalytic Applications and Protease Inhibition

Research by Shehab and El-Shwiniy (2018) on the use of manganese oxides as catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives and their complexes as potent protease inhibitors highlights the compound's relevance in catalysis and pharmaceutical applications. The study demonstrates how novel pyrano[2,3-d] pyrimidine derivatives, synthesized in an eco-friendly manner, can act as effective protease inhibitors (Shehab & El-Shwiniy, 2018).

Properties

IUPAC Name

N-(3-methylphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-3-2-4-15(9-12)17-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGLZHIZLGIHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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